(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: is a complex organic compound that features a combination of a methoxybenzo[d]thiazole moiety, a piperazine ring, and a naphthalene group
Mechanism of Action
Target of Action
The primary targets of the compound (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone are currently under investigation. Similar compounds have been found to interact with receptors that play a major role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to suppress the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds have demonstrated cytotoxic activity against certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors include temperature, pH, and the presence of other compounds. Specific details about how these factors influence the action of this compound are currently under investigation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of this compound are not yet fully understood. It is known that similar compounds have shown interactions with various enzymes and proteins . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring have shown inhibitory activity against COX-1 and COX-2 enzymes .
Cellular Effects
The cellular effects of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone are not yet fully known. Similar compounds have been shown to have cytotoxic activity against various cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. Similar compounds have shown to inhibit COX-1 and COX-2 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxybenzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the thiazole ring.
Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.
Attachment of the Naphthalene Group: The final step involves the coupling of the naphthalene group to the piperazine-thiazole intermediate, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone: can be compared with similar compounds such as:
Piperine: An alkaloid from black pepper with anticancer properties.
2-Bromoethylamine: Used in the synthesis of various organic compounds.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-28-17-9-10-20-21(15-17)29-23(24-20)26-13-11-25(12-14-26)22(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,15H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDOKKAIEFRFPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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